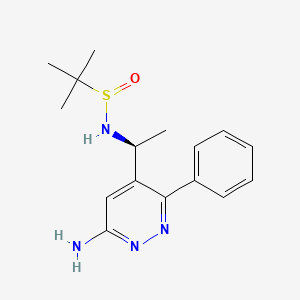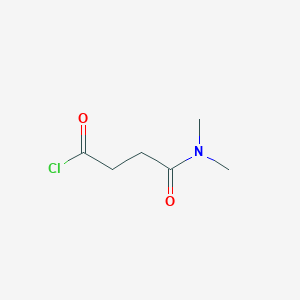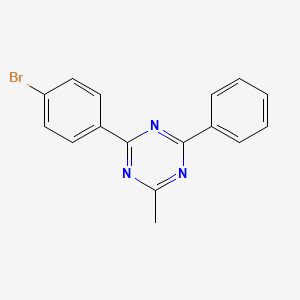
Trichloro(propan-2-olato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(propan-2-olato)titanium can be synthesized through the reaction of titanium tetrachloride (TiCl₄) with isopropanol (propan-2-ol). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{TiCl}_4 + \text{C}_3\text{H}_8\text{O} \rightarrow \text{C}_3\text{H}_7\text{Cl}_3\text{OTi} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes using larger reactors, precise temperature control, and efficient purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Trichloro(propan-2-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO₂) and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alcohols, amines, and other nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂)
Reduction: Lower oxidation state titanium compounds
Substitution: Various substituted titanium complexes
Scientific Research Applications
Trichloro(propan-2-olato)titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including as a precursor for titanium-based biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of high-performance materials, coatings, and as a precursor for titanium dioxide production
Mechanism of Action
The mechanism of action of trichloro(propan-2-olato)titanium involves its ability to act as a Lewis acid, facilitating various chemical reactions. The compound interacts with nucleophiles, leading to the formation of new chemical bonds. Its molecular targets include organic molecules with electron-rich sites, which it can activate or modify through coordination or substitution reactions .
Comparison with Similar Compounds
Titanium tetrachloride (TiCl₄): A strong Lewis acid used in similar catalytic applications.
Titanium isopropoxide (Ti(OiPr)₄): Another titanium-based compound used in organic synthesis and material science.
Uniqueness: Trichloro(propan-2-olato)titanium is unique due to its specific combination of chlorine and propan-2-olato ligands, which impart distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise control over reaction conditions and products is required .
Properties
CAS No. |
3981-83-7 |
|---|---|
Molecular Formula |
C3H8Cl3OTi |
Molecular Weight |
214.32 g/mol |
IUPAC Name |
propan-1-ol;trichlorotitanium |
InChI |
InChI=1S/C3H8O.3ClH.Ti/c1-2-3-4;;;;/h4H,2-3H2,1H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
UUTHSPBYXKVBQT-UHFFFAOYSA-K |
Canonical SMILES |
CCCO.Cl[Ti](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


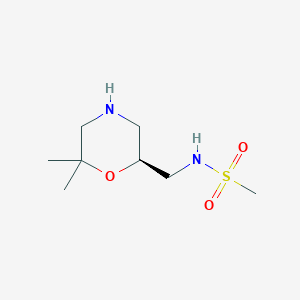
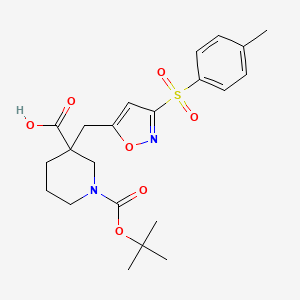
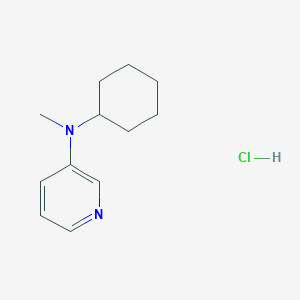
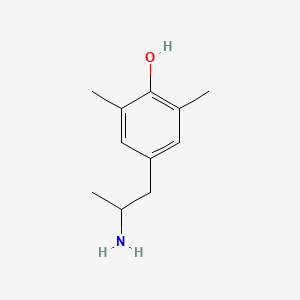
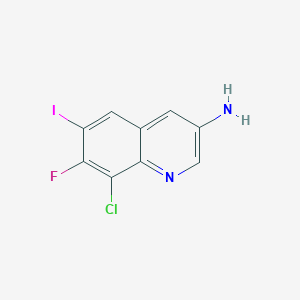
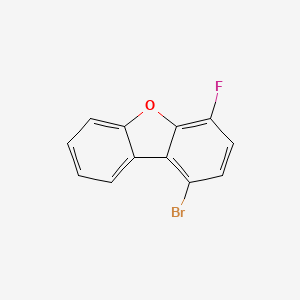
![2-propyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12820864.png)
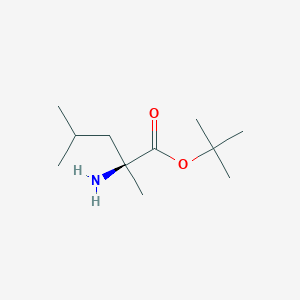

![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12820882.png)
